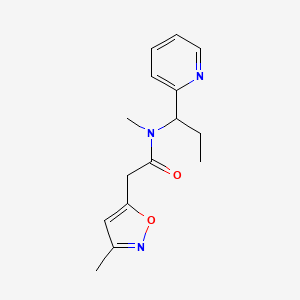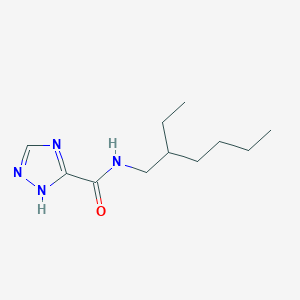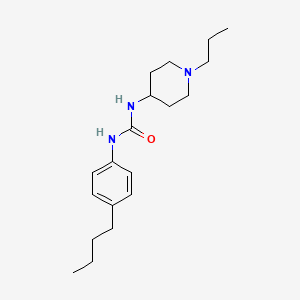
N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Mecanismo De Acción
N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing the levels of GABA, N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide enhances inhibitory neurotransmission and reduces the excitability of neurons, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which are involved in addiction and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide has several advantages for use in lab experiments, including its high selectivity for GABA transaminase and its ability to cross the blood-brain barrier. However, its potency and potential for off-target effects must be carefully considered, and appropriate controls should be used to ensure the specificity of its effects.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide, including:
1. Investigation of its therapeutic potential in other neurological disorders, such as anxiety disorders and depression.
2. Development of more potent and selective inhibitors of GABA transaminase.
3. Investigation of the long-term effects of N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide on neuronal function and behavior.
4. Exploration of the mechanisms underlying its effects on dopamine and glutamate neurotransmission.
5. Investigation of its potential as a tool for studying the role of GABA in brain function and disease.
Métodos De Síntesis
N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with 4-piperidone, followed by acylation with 2-hydroxy-2-phenylpropanoyl chloride and subsequent coupling with 4-carboxylic acid.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1'-(2-hydroxy-2-phenylpropanoyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, it has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects. In human studies, it has been investigated as a treatment for cocaine addiction and cognitive impairment associated with schizophrenia.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[1-(2-hydroxy-2-phenylpropanoyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-23(29,18-5-3-2-4-6-18)22(28)26-15-11-20(12-16-26)25-13-9-17(10-14-25)21(27)24-19-7-8-19/h2-6,17,19-20,29H,7-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSMBCJPSQVDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)

![(3S*,5S*)-1-(cyclopentylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5395947.png)
![N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5395949.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5395969.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5395973.png)
![N~4~-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5395977.png)